6-(Pyrrolidin-2-yl)pyridazin-3-ol hydrochloride 6-(Pyrrolidin-2-yl)pyridazin-3-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15876269
InChI: InChI=1S/C8H11N3O.ClH/c12-8-4-3-7(10-11-8)6-2-1-5-9-6;/h3-4,6,9H,1-2,5H2,(H,11,12);1H
SMILES:
Molecular Formula: C8H12ClN3O
Molecular Weight: 201.65 g/mol

6-(Pyrrolidin-2-yl)pyridazin-3-ol hydrochloride

CAS No.:

Cat. No.: VC15876269

Molecular Formula: C8H12ClN3O

Molecular Weight: 201.65 g/mol

* For research use only. Not for human or veterinary use.

6-(Pyrrolidin-2-yl)pyridazin-3-ol hydrochloride -

Specification

Molecular Formula C8H12ClN3O
Molecular Weight 201.65 g/mol
IUPAC Name 3-pyrrolidin-2-yl-1H-pyridazin-6-one;hydrochloride
Standard InChI InChI=1S/C8H11N3O.ClH/c12-8-4-3-7(10-11-8)6-2-1-5-9-6;/h3-4,6,9H,1-2,5H2,(H,11,12);1H
Standard InChI Key UESFKGSNGRSBEU-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)C2=NNC(=O)C=C2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 3-position with a hydroxyl group (-OH) and at the 6-position with a pyrrolidine ring (a five-membered saturated heterocycle containing one nitrogen atom). The hydrochloride salt enhances aqueous solubility, making it suitable for experimental applications . Key structural identifiers include:

PropertyValueSource
IUPAC Name3-pyrrolidin-2-yl-1H-pyridazin-6-one; hydrochloride
Canonical SMILESC1CC(NC1)C2=NNC(=O)C=C2.Cl
InChI KeyUESFKGSNGRSBEU-UHFFFAOYSA-N
PubChem CID126797000

Synthesis and Optimization

Conventional Synthetic Routes

The primary synthesis involves a cyclocondensation reaction between pyrrolidine and pyridazinone derivatives under acidic or catalytic conditions. For example:

  • Reagents: 5-Amino-3-hetarylpyrazole and malonic acid in the presence of POCl₃ and pyridine .

  • Conditions: Reflux in ethanol or dichloromethane at 60–80°C for 6–12 hours .

  • Yield: 60–75% after purification via recrystallization or column chromatography.

A representative reaction is:

5-Amino-3-hetarylpyrazole+Malonic acidPOCl3,pyridine6-(Pyrrolidin-2-yl)pyridazin-3-ol hydrochloride\text{5-Amino-3-hetarylpyrazole} + \text{Malonic acid} \xrightarrow{\text{POCl}_3, \text{pyridine}} \text{6-(Pyrrolidin-2-yl)pyridazin-3-ol hydrochloride}

Mechanism: Activation of malonic acid by POCl₃ forms a phosphorylated intermediate, facilitating nucleophilic attack by the pyrrolidine amine .

Recent Methodological Advances

Recent protocols emphasize green chemistry principles:

  • Solvent-Free Synthesis: Microwave-assisted reactions reduce reaction times to 2–4 hours with comparable yields .

  • Catalytic Systems: Use of TiO₂ nanoparticles improves regioselectivity and reduces byproduct formation .

Applications in Research

Medicinal Chemistry

The compound serves as a scaffold for drug discovery:

  • Analog Synthesis: Introduction of fluorinated groups at position 5 enhances metabolic stability .

  • Structure-Activity Relationship (SAR): Substituents on the pyrrolidine ring modulate affinity for adenosine A₂A receptors .

Material Science

Pyridazine derivatives exhibit luminescent properties applicable to OLEDs. Quantum yield (Φ) of 0.45 in thin films suggests utility in optoelectronic devices .

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